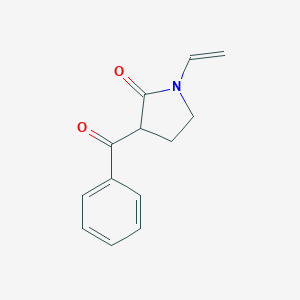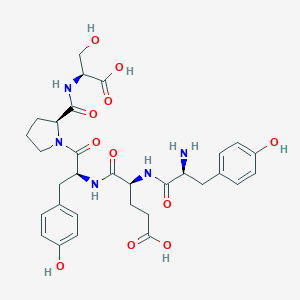![molecular formula C7H7Br2NO4 B037560 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione CAS No. 118790-78-6](/img/structure/B37560.png)
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione, commonly known as DBD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBD is a derivative of the naturally occurring compound, pyrrolidine-2,5-dione, and has been synthesized through a variety of methods.
Wirkmechanismus
The mechanism of action of DBD is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. DBD has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
DBD has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory properties. DBD has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DBD is its potential as a cancer therapeutic agent. However, there are also limitations to its use in lab experiments. DBD is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of DBD is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of DBD. One area of focus could be the development of more efficient synthesis methods to increase the yield and purity of DBD. Additionally, further research is needed to fully understand the mechanism of action of DBD and its potential applications in cancer therapy and other areas of scientific research.
Synthesemethoden
DBD can be synthesized through a variety of methods, including the reaction of pyrrolidine-2,5-dione with 2,3-dibromopropanoyl chloride in the presence of a base. This method has been reported to have a yield of up to 80% and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
DBD has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DBD can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DBD has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
118790-78-6 |
|---|---|
Produktname |
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione |
Molekularformel |
C7H7Br2NO4 |
Molekulargewicht |
328.94 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C7H7Br2NO4/c8-3-4(9)7(13)14-10-5(11)1-2-6(10)12/h4H,1-3H2 |
InChI-Schlüssel |
XFWNDCVASSKQJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
Synonyme |
2,3-dibromopropionyl-N-hydroxysuccinimide ester 2,3-DPHS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



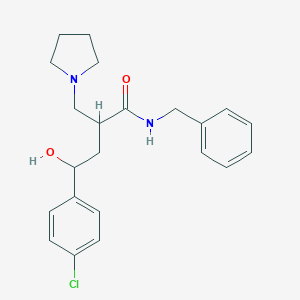
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
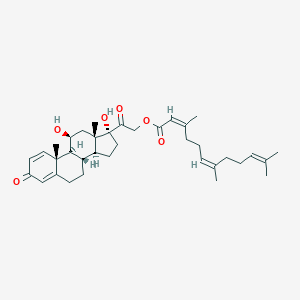
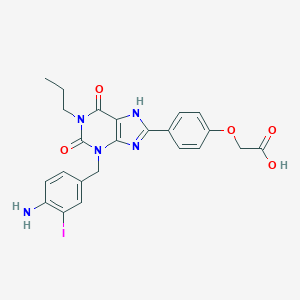
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
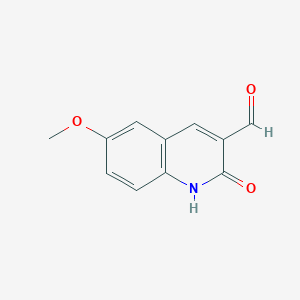
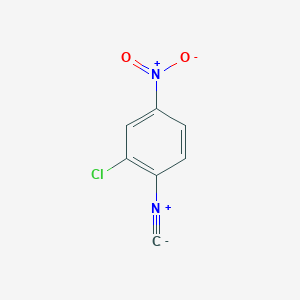
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)
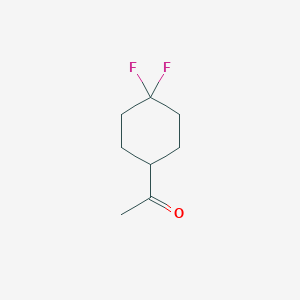
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
